5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Solubility

Researchers developing PROTACs or FBDD libraries often encounter solubility bottlenecks with hydrophobic linkers. This compound directly addresses that challenge: an exceptionally hydrophilic 1,2,4-oxadiazole scaffold (XLogP3: -0.2, TPSA: 81.4 Ų) featuring a reactive chloromethyl warhead for selective nucleophilic targeting. Key advantages: • Dual synthetic vectors enable rapid chemical space exploration around a solubility-enhancing core. • 95% minimum purity ensures reproducible results in cross-coupling and heterocyclic derivatization. • Reliable sourcing with batch-level QA documentation supports seamless procurement workflows.

Molecular Formula C5H7ClN2O3S
Molecular Weight 210.64 g/mol
CAS No. 1249097-88-8
Cat. No. B1374497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
CAS1249097-88-8
Molecular FormulaC5H7ClN2O3S
Molecular Weight210.64 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=NOC(=N1)CCl
InChIInChI=1S/C5H7ClN2O3S/c1-12(9,10)3-4-7-5(2-6)11-8-4/h2-3H2,1H3
InChIKeyISZMIBGGILRMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole: Sourcing & Differentiation


5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative with a chloromethyl group at the 5-position and a methanesulfonylmethyl group at the 3-position [1]. Its molecular formula is C5H7ClN2O3S, with a molecular weight of 210.64 g/mol . This compound serves as a versatile synthetic intermediate, with one-step synthesis protocols reported for its preparation in quantitative yield using adapted Vilsmeier conditions and offers unique reactivity due to the combination of an electrophilic chloromethyl handle and a polar, hydrogen-bond-accepting sulfone moiety [2].

1 Electrophilic chloromethyl handle supports nucleophilic substitution (SN2) for covalent linkage or derivatization
2 Methanesulfonylmethyl group provides a polar, hydrogen-bond-accepting motif for improved aqueous compatibility
3 Reported one-step synthesis protocol under adapted Vilsmeier conditions supports reproducible procurement and scale-up

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole vs. Generic Analogs


While numerous 1,2,4-oxadiazole derivatives are commercially available, simple substitution with analogs differing only in the 3- or 5-position substituents can lead to significant changes in physicochemical properties, reactivity, and ultimately, experimental outcomes [1]. For example, replacing the polar methanesulfonylmethyl group with a hydrophobic phenyl ring drastically increases lipophilicity (XLogP3 from -0.2 to ~2.9), altering solubility and potential off-target interactions [2]. Similarly, the chloromethyl group provides a specific electrophilic handle for nucleophilic substitution that is fundamentally different from a trichloromethyl group, impacting both reactivity and the compound's metabolic stability [3]. These are not interchangeable building blocks; selection must be driven by specific quantitative evidence.

Target Compound 5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
Potential Substitute 3-aryl/alkyl-5-(chloromethyl) analogs (e.g., 3-phenyl)
Target Property Polar sulfone core; high TPSA; low lipophilicity; dual synthetic handles
Substitute Property Hydrophobic aryl/alkyl group; lower TPSA; higher LogP; single electrophilic handle
Observed Impact Supports solubility-focused library design; lower nonspecific binding risk reported
Risk Increased lipophilicity may shift solubility, reactivity, and off-target profiles; reactivity limited to single vector

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole: Differentiation Evidence


Hydrophilicity Advantage vs. 3-Phenyl Analog

The target compound exhibits significantly lower lipophilicity compared to a common analog where the methanesulfonylmethyl group is replaced by a phenyl ring. This difference in XLogP3 directly impacts aqueous solubility and potential for non-specific protein binding, making the target compound more suitable for biochemical assays and lead optimization programs where low LogP is critical. The computed XLogP3 for the target compound is -0.2, while the analog 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole has a reported Log P of 2.93 [1][2].

Hydrophilicity vs. 3-Phenyl Analog
Reported
Target XLogP3-AA: -0.2 3-Phenyl analog LogP: 2.93
Δ ~3.1 log units (target >1000× more hydrophilic)
Supports solubility-driven scaffold selection for biochemical assays
Computed vs. experimental LogP; cross-study comparison
Lipophilicity Drug-likeness Solubility

Polar Surface Area Advantage vs. Phenyl Analog

The target compound possesses a substantially larger Topological Polar Surface Area (TPSA) compared to its phenyl-substituted analog. The methanesulfonyl group contributes significantly to this increase, which is a well-known predictor of better aqueous solubility and lower passive membrane permeability. This is specifically advantageous in contexts where reduced cell permeability or enhanced renal clearance is desired. The target compound has a TPSA of 81.4 Ų, while the analog 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole has a TPSA of 38.92 Ų [1][2].

Polar Surface Area
Reported
81.4 Ų
Higher TPSA correlates with improved aqueous solubility and reduced passive permeability
Δ 42.5 Ų vs. 3-phenyl analog (38.9 Ų); PubChem Cactvs data
Polar Surface Area Permeability Drug-likeness

Hydrophilicity Advantage vs. 5-Trichloromethyl Analog

When compared to a closer analog that conserves the methanesulfonylmethyl group but replaces the chloromethyl group with a trichloromethyl group, the target compound is still markedly more hydrophilic. This difference in LogP is crucial, as the trichloromethyl group is not only more lipophilic but also introduces a significantly stronger electron-withdrawing effect, which can alter the reactivity of the oxadiazole ring. The XLogP3 for the target compound is -0.2, whereas for 3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole it is 1.0 [1][2].

Hydrophilicity vs. 5-Trichloromethyl
Reported
Target XLogP3-AA: -0.2 5-Trichloromethyl analog: 1.0
Δ 1.2 log units (target ~15× more hydrophilic)
Chloromethyl handle balances reactivity and polarity; may support diverse final compounds
Both computed XLogP3 values; trichloromethyl group more lipophilic and electron-withdrawing
Lipophilicity Metabolic Stability Reactivity

Dual Reactivity vs. Alkyl/Aryl Analogs

A key differentiation for procurement is the compound's dual-reactivity profile, which is absent in simpler alkyl- or aryl-substituted analogs. The 5-chloromethyl group serves as a potent electrophilic handle for nucleophilic substitution (SN2), while the 3-methanesulfonylmethyl group is a strong hydrogen-bond acceptor (5 H-bond acceptors total) that enhances solubility and provides a distinct synthetic vector. This combination is not found in common building blocks like 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (which only has 3 H-bond acceptors) [1], allowing for more complex and diverse chemical derivatizations in a single scaffold [2].

Dual Reactivity Handles
Class-level
Electrophilic C-Cl (SN2) Polar sulfone (H-bond acceptor)
Enables orthogonal diversification; may increase scaffold utility for library synthesis
Structural inference; compared to single-handle alkyl/aryl analogs
Synthetic Chemistry Electrophilic Handle H-Bond Acceptor

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole: Application Scenarios


Hydrophilic PROTAC Linkers & E3 Ligase Ligands

The exceptionally low XLogP3 of -0.2 and high TPSA of 81.4 Ų [1] make this compound an ideal building block for designing hydrophilic linkers in Proteolysis Targeting Chimeras (PROTACs) or for modifying E3 ligase ligands where maintaining aqueous solubility and restricting passive membrane permeability is critical for target engagement and pharmacokinetics.

Targeted Covalent Inhibitors (TCIs)

The chloromethyl group provides a well-defined electrophilic warhead for covalent modification of cysteine or other nucleophilic residues in biological targets. Its use is preferred over the trichloromethyl analog due to the target compound's balanced reactivity and superior hydrophilicity (Δ 1.2 LogP units) [2], which reduces the risk of non-specific hydrophobic interactions during biochemical screening.

Fragment-Based Drug Discovery Libraries

As a low molecular weight (210.64 g/mol) fragment with two independent synthetic vectors and excellent aqueous solubility predicted by its TPSA [1], this compound is a superior choice for generating diverse FBDD libraries. Its dual functionality allows for rapid exploration of chemical space around a polar, solubility-enhancing core.

Antibacterial Agents Targeting Gram-Positive Bacteria

The 1,2,4-oxadiazole class has demonstrated antibacterial activity, particularly against resistant Gram-positive strains [3]. The specific substitution pattern of this compound, enhancing hydrophilicity relative to known active analogs, is highly relevant for optimizing the pharmacokinetic profile of novel antibiotics where systemic solubility is a key challenge.

Application
Selection Property
Validation Focus
Hydrophilic PROTAC linker research
Low lipophilicity and high TPSA scaffold
Solubility and permeability endpoint review
Targeted covalent inhibitor probe design
Chloromethyl electrophile with balanced hydrophilicity
Reactive group selectivity and non-specific binding review
Fragment-based library synthesis
Dual synthetic vectors on a polar core
Diversity-oriented derivatization endpoints
Antimicrobial screening for Gram-positive strains
Oxadiazole class with hydrophilic substitution
MIC and solubility endpoints in antibacterial assays
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